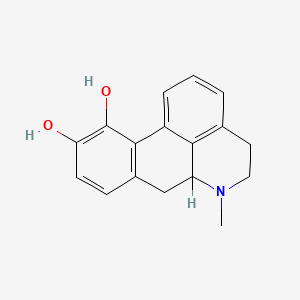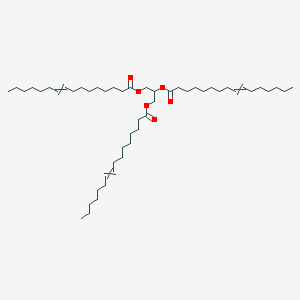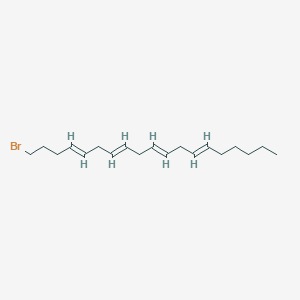
(3-Dodecanoyloxy-2-tetradecanoyloxypropyl) tetradecanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Dodecanoyloxy-2-tetradecanoyloxypropyl) tetradecanoate is a synthetic compound belonging to the class of esters. It is known for its unique chemical structure and biological activity, making it valuable in various fields such as medical, environmental, and industrial research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-Dodecanoyloxy-2-tetradecanoyloxypropyl) tetradecanoate typically involves esterification reactions. The process begins with the reaction of dodecanoic acid and tetradecanoic acid with glycerol under acidic conditions to form the intermediate esters. These intermediates are then further reacted with tetradecanoic acid to yield the final product. The reaction conditions often include the use of catalysts such as sulfuric acid or p-toluenesulfonic acid, and the reactions are carried out at elevated temperatures to drive the esterification to completion.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yield and purity of the final product. The use of automated systems and advanced purification techniques such as distillation and crystallization further enhances the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(3-Dodecanoyloxy-2-tetradecanoyloxypropyl) tetradecanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium hydroxide and alkyl halides are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of dodecanoic acid and tetradecanoic acid.
Reduction: Formation of dodecanol and tetradecanol.
Substitution: Formation of various substituted esters depending on the nucleophile used.
Applications De Recherche Scientifique
(3-Dodecanoyloxy-2-tetradecanoyloxypropyl) tetradecanoate has a wide range of applications in scientific research:
Chemistry: Used as a model compound in esterification and transesterification studies.
Biology: Investigated for its potential as a lipid-based drug delivery system.
Medicine: Explored for its anti-inflammatory and antimicrobial properties.
Industry: Utilized in the formulation of cosmetics and personal care products due to its emollient properties.
Mécanisme D'action
The mechanism of action of (3-Dodecanoyloxy-2-tetradecanoyloxypropyl) tetradecanoate involves its interaction with cellular membranes. The compound integrates into the lipid bilayer, altering membrane fluidity and permeability. This can affect various cellular processes, including signal transduction and ion transport. The molecular targets include membrane-bound enzymes and receptors, which are modulated by the presence of the ester compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (3-Dodecanoyloxy-2-tetradecanoyloxypropyl) dodecanoate
- (3-Dodecanoyloxy-2-dodecanoyloxypropyl) tetradecanoate
- (3-Tetradecanoyloxy-2-tetradecanoyloxypropyl) tetradecanoate
Uniqueness
(3-Dodecanoyloxy-2-tetradecanoyloxypropyl) tetradecanoate is unique due to its specific combination of long-chain fatty acids, which confer distinct physicochemical properties. This uniqueness makes it particularly effective in applications requiring specific lipid interactions, such as drug delivery and cosmetic formulations.
Propriétés
IUPAC Name |
(3-dodecanoyloxy-2-tetradecanoyloxypropyl) tetradecanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H82O6/c1-4-7-10-13-16-19-21-24-27-30-33-36-42(45)48-39-40(38-47-41(44)35-32-29-26-23-18-15-12-9-6-3)49-43(46)37-34-31-28-25-22-20-17-14-11-8-5-2/h40H,4-39H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGBCBXMLXHJYBS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCC)OC(=O)CCCCCCCCCCCCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H82O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
695.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Poly(2,5-bis(3-tetradecylthiophen-2-yl)thieno[3,2-b]thiophene)](/img/new.no-structure.jpg)
![2-[[2-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]ethyl]amino]ethanol](/img/structure/B1142366.png)
![2-Amino-1-[3-(trifluoromethoxy)phenyl]ethanol](/img/structure/B1142369.png)




![2-Amino-3-[4-(phosphonomethyl)phenyl]propanoic acid](/img/structure/B1142378.png)
